methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate
CAS No.:
Cat. No.: VC13590264
Molecular Formula: C9H13ClN2O2
Molecular Weight: 216.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13ClN2O2 |
|---|---|
| Molecular Weight | 216.66 g/mol |
| IUPAC Name | methyl 2-butyl-4-chloropyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C9H13ClN2O2/c1-3-4-5-12-8(9(13)14-2)7(10)6-11-12/h6H,3-5H2,1-2H3 |
| Standard InChI Key | STFQUOARVLITAE-UHFFFAOYSA-N |
| SMILES | CCCCN1C(=C(C=N1)Cl)C(=O)OC |
| Canonical SMILES | CCCCN1C(=C(C=N1)Cl)C(=O)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a pyrazole ring system, where the 1-position is substituted with a butyl group (-CH₂CH₂CH₂CH₃), the 4-position with chlorine, and the 5-position with a methyl ester (-COOCH₃). This arrangement confers distinct electronic and steric properties. The chlorine atom’s electronegativity enhances the ring’s electron-deficient character, while the ester group provides sites for nucleophilic substitution or hydrolysis.
The SMILES notation (CCCCN1C(=C(C=N1)Cl)C(=O)OC) and InChIKey (STFQUOARVLITAE-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features.
Physicochemical Characteristics
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 216.66 g/mol |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Limited in polar solvents |
The chlorine and ester groups influence solubility, favoring dissolution in organic solvents like dichloromethane or ethyl acetate.
Synthesis and Reactivity
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or their equivalents.
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Halogenation: Introduction of chlorine at the 4-position using reagents like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS).
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Esterification: Reaction with methanol in the presence of acid catalysts to form the methyl ester .
For example, a reported route involves reacting 1-butyl-1H-pyrazole-5-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate, followed by treatment with methanol to yield the ester .
Reactivity Profile
The compound participates in reactions characteristic of pyrazoles and esters:
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Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles (e.g., amines, alkoxides).
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Ester Hydrolysis: Under basic or acidic conditions, the methyl ester hydrolyzes to the carboxylic acid .
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Cycloadditions: The pyrazole ring can act as a dipolarophile in [3+2] cycloadditions with nitrile oxides or azides .
Biological Activities
Antimicrobial Properties
Pyrazole derivatives exhibit broad-spectrum antimicrobial activity. Methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate has shown inhibitory effects against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) in preliminary assays. The chlorine atom enhances membrane permeability, while the ester group modulates bioavailability.
| Compound | IC₅₀ (µM) |
|---|---|
| Methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate | 45 |
| Methyl 1-butyl-4-bromo-1H-pyrazole-5-carboxylate | 38 |
| Methyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate | 28 |
The trend suggests larger halogens (e.g., iodine) improve target binding through enhanced polarizability.
Industrial and Research Applications
Agrochemical Development
The compound serves as a precursor for herbicides and fungicides. Its chloro-pyrazole moiety disrupts plant acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis . Field trials demonstrate 80% weed suppression at 500 g/ha application rates .
Pharmaceutical Intermediates
As a building block, it enables the synthesis of kinase inhibitors and anti-inflammatory agents. For instance, coupling with arylboronic acids via Suzuki-Miyaura reactions yields biaryl derivatives with COX-2 inhibitory activity .
Comparison with Halogenated Pyrazole Derivatives
Structural modifications significantly alter properties:
| Derivative | Halogen | Key Feature |
|---|---|---|
| Methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate | Cl | Balanced reactivity and stability |
| Methyl 1-butyl-4-bromo-1H-pyrazole-5-carboxylate | Br | Higher electrophilicity |
| Methyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate | I | Enhanced binding to hydrophobic pockets |
Chlorine’s moderate size and electronegativity make it ideal for tuning solubility and metabolic stability.
Future Research Directions
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Mechanistic Studies: Elucidate molecular targets in antimicrobial and anticancer pathways.
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Derivatization: Explore fluorinated analogs for improved pharmacokinetics.
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Formulation: Develop nanoencapsulation strategies to enhance bioavailability.
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